4-(Methoxymethyl)-6-methyl-2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]thieno[2,3-b]pyridin-3-amine
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Overview
Description
4-(Methoxymethyl)-6-methyl-2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]thieno[2,3-b]pyridin-3-amine is a heterocyclic compound that belongs to the thieno[2,3-b]pyridine class. These compounds are known for their diverse pharmacological and biological activities, including anticancer, antifungal, anti-inflammatory, and antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thieno[2,3-b]pyridine derivatives typically involves multistep reactions. One common method starts with the alkylation of 3-cyano-2(1H)-pyridinethiones in an alkaline medium using an α-halocarbonyl compound. This is followed by Thorpe-Ziegler cyclization to produce 3-aminothieno[2,3-b]pyridines . Another approach involves the reaction of 2-thioxopyridine-3-carbonitrile with 3-chloromethylisoxazole in the presence of potassium hydroxide .
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to streamline the process .
Chemical Reactions Analysis
Types of Reactions
4-(Methoxymethyl)-6-methyl-2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]thieno[2,3-b]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
4-(Methoxymethyl)-6-methyl-2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]thieno[2,3-b]pyridin-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its anticancer, antifungal, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 4-(Methoxymethyl)-6-methyl-2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]thieno[2,3-b]pyridin-3-amine involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, blocking the activity of certain enzymes involved in disease processes. The compound’s structure allows it to bind to active sites on enzymes, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-b]pyridine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrazolo[3,4-b]pyridine derivatives: These compounds also have a fused heterocyclic ring system and are known for their pharmacological properties
Uniqueness
4-(Methoxymethyl)-6-methyl-2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]thieno[2,3-b]pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a thieno[2,3-b]pyridine core with a pyridin-3-yl-1,2,4-oxadiazol-5-yl group makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C17H15N5O2S |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
4-(methoxymethyl)-6-methyl-2-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)thieno[2,3-b]pyridin-3-amine |
InChI |
InChI=1S/C17H15N5O2S/c1-9-6-11(8-23-2)12-13(18)14(25-17(12)20-9)16-21-15(22-24-16)10-4-3-5-19-7-10/h3-7H,8,18H2,1-2H3 |
InChI Key |
XCHWOADNNCNMEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C(SC2=N1)C3=NC(=NO3)C4=CN=CC=C4)N)COC |
Origin of Product |
United States |
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